molecular formula C13H18N6OS B2609994 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034271-71-9

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2609994
CAS No.: 2034271-71-9
M. Wt: 306.39
InChI Key: VSSFDNQMGDBBEA-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound designed for advanced research applications, particularly in the fields of medicinal chemistry and agrochemistry. This molecule is a molecular hybrid, incorporating a thiophene carboxamide moiety linked to a 4,6-bis(dimethylamino)-1,3,5-triazine ring. The strategic combination of these pharmacophores is based on the established biological activities of their respective classes. Substituted thiophene carboxamides have been investigated for their potent effects as microbicides, showing promise in controlling phytopathogenic microorganisms . Concurrently, 1,3,5-triazine derivatives are a privileged scaffold in drug discovery, known for their diverse pharmacological properties, including anticancer activity . The specific configuration of this compound suggests potential for multifaceted biological action. Research on analogous triazine-sulfonamide hybrids has demonstrated significant cytotoxic activity against a range of human cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with studies indicating that such compounds can induce cell cycle arrest and apoptosis . The presence of the thiophene ring further enhances the molecule's potential as a core structure for developing new bioactive agents. This compound is intended for research use only, providing scientists with a valuable building block or investigative tool for developing novel therapeutic or agrochemical candidates. Its mechanism of action is anticipated to involve interaction with critical enzymatic targets or cellular pathways, a characteristic shared by many triazine-containing molecules . Researchers can utilize this compound to explore new treatments for multidrug-resistant bacterial infections or to develop next-generation anticancer agents. This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6OS/c1-18(2)12-15-10(16-13(17-12)19(3)4)8-14-11(20)9-6-5-7-21-9/h5-7H,8H2,1-4H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSFDNQMGDBBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves the condensation of 4,6-bis(dimethylamino)-1,3,5-triazine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The triazine moiety can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis and Stability: No direct data on the target compound’s synthesis or stability exists in the provided evidence. However, analogs like N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-methylformamide are synthesized via nucleophilic substitution on triazine, suggesting a plausible route for the target compound .
  • Biological Activity : Structural similarities to sulfonylurea herbicides imply possible enzyme inhibition (e.g., acetolactate synthase). However, the thiophene-carboxamide group may redirect activity toward mammalian targets (e.g., kinase inhibition) .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a triazine ring substituted with dimethylamino groups and a thiophene-2-carboxamide moiety. Its molecular formula is C12H16N6OC_{12}H_{16}N_{6}O, with a molecular weight of approximately 288.31 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic pathways through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, altering cellular signaling pathways.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance, N-(4,6-bis(dimethylamino)-1,3,5-triazine) derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AA549 (Lung)6.26Enzyme inhibition
Compound BHCC827 (Lung)6.48Receptor modulation
Compound CMRC-5 (Fibroblast)>20Low toxicity

The findings suggest that this compound may possess similar or enhanced activity against tumor cells.

Antimicrobial Activity

In addition to antitumor effects, compounds in this class have also shown promising antimicrobial properties. They can inhibit the growth of various bacteria and fungi, making them candidates for further investigation in infectious disease treatment.

Case Studies

  • Study on Antitumor Effects : A study evaluated the effects of N-(4,6-bis(dimethylamino)-1,3,5-triazine) derivatives on human lung cancer cell lines (A549 and HCC827). The results indicated significant inhibition of cell growth with IC50 values comparable to standard chemotherapeutic agents .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related benzamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

Q & A

(Basic) What synthetic methodologies are recommended for preparing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide, and how can reaction purity be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the triazine core followed by coupling with thiophene-carboxamide derivatives. Key steps include:

  • Triazine activation : Reacting 4,6-bis(dimethylamino)-1,3,5-triazine with a methylating agent (e.g., methyl iodide) to introduce the methyl linker.
  • Carboxamide coupling : Using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to attach thiophene-2-carboxylic acid to the methylated triazine intermediate.
  • Purification : Column chromatography (e.g., silica gel, eluent: dichloromethane/ethyl acetate gradient) is critical for isolating the product. Purity can be enhanced via recrystallization from ethanol/water mixtures. Reaction progress should be monitored via TLC and HPLC (≥95% purity threshold) .

(Advanced) How can structural discrepancies in crystallographic data for triazine derivatives be resolved during refinement?

Answer:
Discrepancies often arise from disordered solvent molecules, hydrogen bonding ambiguities, or twinning. Recommended strategies:

  • Software selection : Use SHELXTL or SHELXL for refinement, which robustly handles disorder and hydrogen-bond networks (e.g., resolving water molecule occupancy in ) .
  • Validation tools : Cross-validate with PLATON or CCDC Mercury to check for missed symmetry or hydrogen-bond interactions.
  • Data collection : Ensure high-resolution diffraction data (≤1.0 Å) to improve electron density maps. For example, achieved an R-factor of 0.039 using synchrotron data .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify methyl groups on triazine (δ 2.95–3.10 ppm) and thiophene protons (δ 7.2–7.6 ppm).
    • ¹³C NMR : Confirm carboxamide carbonyl (δ ~160 ppm) and triazine carbons (δ ~165 ppm) .
  • Mass spectrometry (HRMS) : Look for [M+H]+ peaks (e.g., m/z 301.1379 in ) .
  • X-ray crystallography : Resolve bond lengths (e.g., Zn–N bonds at ~2.0 Å in ) and torsion angles to validate stereochemistry .

(Advanced) How can contradictions in reported biological activity (e.g., antimicrobial IC50 values) be systematically addressed?

Answer:
Contradictions may stem from assay variability or impurities. Mitigation strategies:

  • Standardized protocols : Use CLSI/MHRA guidelines for antimicrobial testing. For example, reported IC50 ~12 µM against Gram-positive strains under standardized broth microdilution .
  • Compound purity : Validate via HPLC and elemental analysis (>99% purity). Impurities <1% can skew bioactivity results.
  • Control experiments : Include reference antibiotics (e.g., ciprofloxacin) and vehicle controls to normalize data .

(Advanced) What computational approaches predict metabolic stability and aldehyde oxidase (AO) susceptibility for this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electron-deficient sites prone to AO oxidation. For example, the triazine core’s electron-rich dimethylamino groups may reduce AO affinity .
  • Molecular docking : Simulate binding to AO (PDB: 4UH8) to identify steric clashes or favorable interactions.
  • In silico metabolism tools : Use MetaSite or StarDrop to prioritize metabolites. validated predictions via comparative LC-MS analysis of hepatic microsomal incubations .

(Advanced) How can structural modifications enhance bioactivity while minimizing toxicity?

Answer:

  • Triazine modifications : Replace dimethylamino groups with bulkier substituents (e.g., pyrrolidine) to enhance target binding. showed improved anticancer activity with similar substitutions .
  • Thiophene optimization : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-stacking interactions.
  • Toxicity screening : Use in vitro hepatocyte assays (e.g., CYP450 inhibition) and zebrafish models for early toxicity profiling.

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